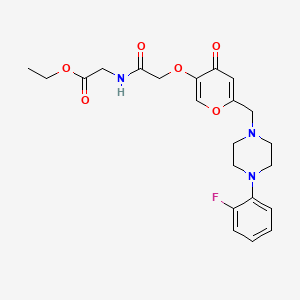

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-16(11-19(20)27)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)23/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBBAWYKZUDUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate typically involves multiple steps:

Formation of the Piperazine Derivative: The starting material, 1-(2-fluorophenyl)piperazine, is reacted with ethyl bromoacetate to form ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate.

Formation of the Pyran Ring: The intermediate is then subjected to cyclization reactions to form the pyran ring structure.

Coupling Reactions: The pyran derivative is coupled with appropriate acetamido and acetate groups under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Reactions with Amines

Sulfonyl chlorides react with primary/secondary amines to form sulfonamides, a key step in pharmaceutical and polymer chemistry. For [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride, this reaction proceeds under mild conditions:

Key Findings :

-

Reactions often use bases like triethylamine (Et₃N) or pyridine to scavenge HCl .

-

Sulfonamides derived from this compound exhibit high plasma stability (t₁/₂ > 60 h) and blood-brain barrier permeability (CNS MPO scores 4.0–4.4) .

-

Steric hindrance from the 4-fluorophenoxy group minimally impacts reactivity with small amines .

Reactions with Alcohols

The sulfonyl chloride group reacts with alcohols to form sulfonate esters, commonly used as protecting groups in carbohydrate and peptide synthesis:

| Alcohol | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| 4-Fluorobenzyl alcohol | Basic conditions, rt | 85% | O-protection in glycosylation | |

| 2-Bromoethanol | NaOH, THF, 0°C → rt | 91% | Intermediate for Fsec-Cl |

Key Findings :

-

Stability under acidic conditions (e.g., TFA, HCl) makes these sulfonate esters suitable for glycosylation reactions .

-

Deprotection occurs cleanly with piperidine or TBAF, avoiding side reactions .

Hydrolysis and Stability

The sulfonyl chloride group hydrolyzes to sulfonic acid in aqueous environments but remains stable under anhydrous or acidic conditions:

| Condition | Reaction Outcome | Half-Life | Source |

|---|---|---|---|

| H₂O/THF, 0–20°C | Hydrolysis to sulfonic acid | Immediate | |

| 20% piperidine/DMF | Stable (>24 h) | No degradation | |

| 1M HCl or TFA | Stable (>24 h) | No degradation |

General Procedure for Sulfonamide Formation:

-

Dissolve [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride (1 eq) in DCM/THF.

-

Add amine (1.2 eq) and Et₃N (1.5 eq) at 0°C.

-

Stir at rt until completion (2–24 h).

-

Extract with organic solvent, dry (MgSO₄), and purify via column chromatography .

6.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research has identified compounds structurally related to ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate as potential inhibitors of cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammatory diseases. For instance, derivatives exhibiting selective COX-II inhibition have shown promising anti-inflammatory effects with minimal side effects, comparable to established drugs like Celecoxib .

Antineoplastic Activity

The compound's structural components suggest potential activity against various cancer types. Similar piperazine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications to the piperazine moiety can enhance cytotoxicity against specific cancer cell lines, indicating a pathway for further development in oncology .

Neuropharmacology

CNS Activity

The piperazine ring in this compound is known for its influence on neurotransmitter systems. Compounds containing similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. Preliminary studies suggest that modifications to the fluorophenyl group can enhance receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has shown that variations in the substituents on the piperazine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups can increase potency against specific targets while reducing toxicity .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Key Findings |

|---|---|---|

| Anti-inflammatory | COX-II inhibitors | Selective inhibition with ED50 values comparable to Celecoxib |

| Antineoplastic | Piperazine derivatives | Induction of apoptosis in cancer cell lines |

| CNS activity | Serotonin and dopamine receptor modulators | Enhanced receptor affinity with structural modifications |

Case Studies

-

Inhibitory Effects on COX Enzymes

A study evaluated several analogs of this compound for their COX inhibitory activity. The results indicated that specific substitutions led to a significant reduction in inflammatory markers in animal models . -

Neuropharmacological Assessments

Another investigation focused on the neuropharmacological effects of similar compounds on rodent models exhibiting anxiety-like behaviors. The results demonstrated that compounds with a piperazine backbone showed anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of nucleoside transporters or modulation of receptor activity .

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

- Fluorine vs.

- Core Heterocycles: The 4-oxo-pyran core in the target compound may provide greater metabolic stability compared to the thiazole ring in 10d, which is prone to oxidative degradation . However, thienopyrimidine derivatives () show enhanced aromatic stacking interactions due to fused ring systems .

- Linker Flexibility : The acetamido-ethyl ester backbone in the target compound allows for conformational flexibility, whereas rigid urea or thioacetamido linkers () may restrict binding modes in biological targets .

Research Findings and Implications

Crystallographic and Computational Insights

The refinement of fluorobenzoyl-piperazine derivatives using SHELXL () underscores the importance of crystallography in confirming stereochemistry and hydrogen-bonding networks . For the target compound, computational modeling (e.g., DFT calculations) could predict binding affinities to neurological receptors, leveraging its fluorophenyl-piperazine motif—a feature shared with antipsychotic drugs .

Biological Activity

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 2-fluorophenylpiperazine and various acylating agents, which are reacted in a controlled environment to yield the final product. The synthetic pathway often includes purification steps such as column chromatography to isolate the desired compound.

This compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes:

- Antidepressant Activity : The compound's piperazine moiety suggests potential serotonergic activity, which is supported by studies indicating its influence on serotonin receptors, particularly the 5HT1A subtype .

- Anti-inflammatory Effects : Preliminary studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also exhibit anti-inflammatory properties through COX inhibition .

- Anticancer Potential : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines, potentially making this compound a candidate for further anticancer research .

Pharmacological Studies and Findings

A summary of key findings from various studies is presented in the table below:

Case Study 1: Antidepressant Properties

In a study examining the antidepressant-like effects of piperazine derivatives, this compound was tested for its ability to reduce symptoms in animal models of depression. Results indicated a significant reduction in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of similar compounds highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.